![molecular formula C14H17N7O2S B2970419 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034276-66-7](/img/structure/B2970419.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N7O2S and its molecular weight is 347.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown significant activity against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
Compounds with similar structures have been found to exhibit antibacterial activities . The structure–activity relationship of these compounds has been preliminarily investigated .
Biochemical Pathways
Similar compounds have shown to affect the growth of both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antibacterial activity using the microbroth dilution method .
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex compound that integrates multiple heterocyclic structures. This article aims to explore its biological activity based on existing research findings and case studies.
Structural Characteristics
The compound features:
- Thiadiazole Scaffold : Known for a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties .
- Triazole and Pyridazine Moieties : These components have been associated with various pharmacological effects, enhancing the compound's potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies on similar thiadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines. One study reported an EC50 value of 3–4 μM for a derivative against the HCT116 colon cancer cell line .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells while inhibiting cell proliferation. This is achieved through interactions with specific cellular proteins involved in the cell cycle .
Antimicrobial Activity
The presence of the thiadiazole ring also suggests potential antimicrobial properties:
- Broad Spectrum : Compounds derived from the thiadiazole scaffold have demonstrated efficacy against a variety of pathogens, including bacteria and fungi .
- Case Study : A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activities and showed significant inhibition against common bacterial strains.
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has also been documented:
- Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired structural features. The evaluation of biological activities usually follows synthesis, employing both in vitro and in vivo models.
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-3-5-9-13(24-20-16-9)14(22)15-8-11-18-17-10-6-7-12(23-4-2)19-21(10)11/h6-7H,3-5,8H2,1-2H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMURAAJKVSWIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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